7-chloro-3H,5H-pyrrolo[3,2-d]pyrimidin-4-one
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Overview
Description
7-chloro-3H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core with a chlorine atom at the 7th position. The presence of this chlorine atom enhances the compound’s chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3H,5H-pyrrolo[3,2-d]pyrimidin-4-one typically involves the construction of the pyrrolo[3,2-d]pyrimidine core followed by the introduction of the chlorine atom. One efficient synthetic route involves the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane to form the corresponding 4-trimethylsilylethynylpyrimidine. Subsequent construction of an annellated pyrrolo ring provides the desired compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of inert atmosphere and controlled temperature conditions are crucial to prevent side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions
7-chloro-3H,5H-pyrrolo[3,2-d]pyrimidin-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Cyclization Reactions: The pyrrolo[3,2-d]pyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as sodium hydride or potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide. Reaction conditions often involve heating under reflux or microwave irradiation to accelerate the reaction rates.
Major Products Formed
The major products formed from these reactions include substituted pyrrolo[3,2-d]pyrimidines, N-oxides, and dihydro derivatives, which can be further functionalized for various applications.
Scientific Research Applications
7-chloro-3H,5H-pyrrolo[3,2-d]pyrimidin-4-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated as a potential multi-targeted kinase inhibitor and apoptosis inducer.
Biological Research: The compound’s ability to induce cell cycle arrest and apoptosis in cancer cells is of significant interest in biological research.
Industrial Applications: In the chemical industry, this compound serves as an intermediate for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 7-chloro-3H,5H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with multiple molecular targets, including tyrosine kinases such as EGFR, Her2, VEGFR2, and CDK2. The compound binds to the active sites of these kinases, inhibiting their activity and leading to the disruption of signaling pathways essential for cell proliferation and survival. This inhibition induces cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-fluoro-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one: This compound shares a similar pyrrolo[2,3-d]pyrimidine core but with a fluorine atom instead of chlorine at the 7th position.
Uniqueness
The uniqueness of 7-chloro-3H,5H-pyrrolo[3,2-d]pyrimidin-4-one lies in its specific substitution pattern and its potent activity as a multi-targeted kinase inhibitor. The presence of the chlorine atom enhances its binding affinity to target kinases, making it a valuable compound for developing targeted cancer therapies .
Properties
Molecular Formula |
C6H4ClN3O |
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Molecular Weight |
169.57 g/mol |
IUPAC Name |
7-chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H4ClN3O/c7-3-1-8-5-4(3)9-2-10-6(5)11/h1-2,8H,(H,9,10,11) |
InChI Key |
SUCPYVACDDLFMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N1)C(=O)NC=N2)Cl |
Origin of Product |
United States |
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